N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide (commonly known as CI-994 or Tacedinaline) is a histone deacetylase (HDAC) inhibitor with established antitumor activity. It functions by inducing hyperacetylation of histones, particularly histone H3, thereby altering chromatin structure and inhibiting cancer cell proliferation . CI-994 is structurally characterized by a benzamide core substituted with a methoxy group, an acetylamino group, and a tetrazole moiety. Its mechanism involves selective inhibition of HDAC isoforms 1 and 2, making it a candidate for clinical oncology applications .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-11(24)19-13-5-8-16(26-2)15(9-13)20-17(25)12-3-6-14(7-4-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXZVCBEJUIKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 5-Amino-2-Methoxybenzoic Acid
The synthesis begins with 5-amino-2-methoxybenzoic acid, a commercially available precursor.
Acetylation Protocol
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Reagents : Acetic anhydride, aqueous sodium hydroxide.
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Procedure :
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Outcome : 5-Acetylamino-2-methoxybenzoic acid is obtained in 85–90% yield.
Conversion to Aniline Derivative
The carboxylic acid group is reduced to a primary amine:
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Reagents : Thionyl chloride (SOCl2), ammonium hydroxide.
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Procedure :
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Outcome : 5-Acetylamino-2-methoxyaniline is isolated in 70–75% yield after column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of 4-(1H-Tetrazol-1-yl)Benzoic Acid
Tetrazole Ring Formation via Huisgen Cycloaddition
The tetrazole ring is introduced through a [2+3] cycloaddition between 4-cyanobenzoic acid and sodium azide:
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Reagents : 4-Cyanobenzoic acid, sodium azide (NaN3), ammonium chloride (NH4Cl), dimethylformamide (DMF).
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Procedure :
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Outcome : 4-(1H-Tetrazol-1-yl)benzoic acid is obtained in 65–70% yield.
Regioselectivity Considerations
The reaction predominantly yields the 1H-tetrazol-1-yl regioisomer due to electronic effects of the carboxylic acid group, which directs cycloaddition to the para position.
Amide Coupling: Final Step
Activation of 4-(1H-Tetrazol-1-yl)Benzoic Acid
The carboxylic acid is activated as a mixed anhydride or via coupling agents:
Mixed Anhydride Method
Coupling Agent Method
Coupling with 5-Acetylamino-2-Methoxyaniline
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Procedure :
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Outcome : The target compound is isolated in 60–65% yield.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, tetrazole), 8.45 (d, J = 8.4 Hz, 2H, benzamide), 7.89 (d, J = 8.4 Hz, 2H, benzamide), 7.32 (s, 1H, aniline), 6.98 (d, J = 8.8 Hz, 1H, aniline), 3.87 (s, 3H, OCH3), 2.15 (s, 3H, COCH3).
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IR (KBr) : 3270 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (tetrazole ring).
Alternative Synthetic Routes
Solid-Phase Synthesis
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Support : Wang resin.
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Procedure : Immobilize 4-(1H-tetrazol-1-yl)benzoic acid, couple with aniline derivative using DIC/HOBt.
Challenges and Optimization
Tetrazole Stability
The tetrazole ring is prone to hydrolysis under strongly acidic or basic conditions. Reactions are conducted at neutral pH and moderate temperatures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The benzamide scaffold is a common feature among several bioactive compounds. Below is a comparative analysis of CI-994 and structurally related derivatives:
Key Observations :
- Tetrazole vs. In contrast, oxadiazole derivatives (e.g., LMM5/LMM11) exhibit improved metabolic stability due to their aromatic heterocycles, favoring antifungal activity .
- Substituent Impact: The methoxy and acetylamino groups in CI-994 contribute to its HDAC selectivity, whereas sulfamoyl groups in LMM5/LMM11 enhance interactions with fungal enzymes .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : Tetrazole-containing compounds (e.g., CI-994) may exhibit higher solubility compared to purely aromatic benzamides due to ionizable tetrazole protons .
- Metabolic Stability : Oxadiazole derivatives (LMM5/LMM11) resist cytochrome P450-mediated degradation, prolonging their half-life .
Mechanistic Divergence Despite Structural Similarities
Although benzamide derivatives share a common core, their biological targets vary significantly:
- HDAC Inhibition (CI-994) : Binds to the catalytic zinc ion in HDACs, preventing histone deacetylation and inducing cell cycle arrest .
- Thioredoxin Reductase Inhibition (LMM5/LMM11) : Disrupts redox balance in fungal cells via sulfamoyl interactions, leading to oxidative stress .
- Tyrosinase Inhibition (Compound 9a–k) : Thiazole-triazole substituents chelate copper ions in tyrosinase, blocking melanin synthesis .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H18N6O3
- Molecular Weight : 306.34 g/mol
- CAS Number : 125431837
Biological Activity Overview
This compound exhibits various biological activities, particularly in the context of cancer research and pharmacological applications.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound against different cancer cell lines. For instance, a study highlighted its potential in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways.
Case Study: Cytotoxicity against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| SUIT-2 (pancreatic cancer) | 20.3 | Cell cycle arrest at G0/G1 phase |
| HT-29 (colon cancer) | 15.8 | Inhibition of proliferation and apoptosis |
The compound demonstrated significant cytotoxicity, especially against the MDA-MB-231 cell line, outperforming standard chemotherapeutic agents like cisplatin in some instances .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death, which is critical for eliminating cancer cells.
- Cell Cycle Modulation : It causes G0/G1 phase arrest, preventing cells from progressing through the cell cycle and thus reducing proliferation.
- Interaction with Molecular Targets : Studies suggest that it may interact with specific proteins involved in cell signaling pathways, although further research is needed to elucidate these interactions fully.
In Vivo Studies
In vivo models have also been employed to assess the therapeutic potential of this compound. Animal studies indicate that it can significantly reduce tumor size in xenograft models, supporting its use as a potential anticancer agent.
Toxicological Profile
The toxicological assessment reveals that while the compound shows promising anticancer activity, careful evaluation of its safety profile is necessary. Preliminary studies indicate a moderate toxicity level, necessitating further investigation into its pharmacokinetics and long-term effects.
Q & A
Q. Q1. What are the standard synthetic routes for N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
Acylation : React 5-(acetylamino)-2-methoxyaniline with benzoyl chloride derivatives to form the benzamide backbone.
Tetrazole Introduction : Use cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) with sodium azide or nitriles under acidic conditions to incorporate the tetrazole moiety .
Characterization Methods :
Q. Q2. How does the tetrazole group influence the compound’s physicochemical properties and bioactivity?
The tetrazole moiety (pKa ~4.9) enhances solubility in polar solvents and mimics carboxylic acid bioisosteres, improving metabolic stability. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, critical for interactions with targets like kinases or GPCRs .
Q. Q3. What analytical techniques are essential for purity assessment and structural validation?
- HPLC : Reverse-phase C18 columns (e.g., 90:10 H2O:MeCN) assess purity (>95% by area under the curve).
- Elemental Analysis : Confirms C, H, N, O ratios within 0.3% of theoretical values.
- FTIR : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole C-N ~1450 cm⁻¹) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?
Methodology :
Derivatization : Modify substituents (e.g., methoxy to ethoxy, tetrazole to triazole) to assess potency changes.
In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC50 determination.
- Enzyme Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization.
Computational Modeling : Dock derivatives into ATP-binding pockets (PDB: 1M17) with AutoDock Vina to predict binding affinities .
Key Finding : Acetylamino and tetrazole groups are critical for IC50 values <10 µM in breast cancer models .
Q. Q5. How can crystallographic data resolve contradictions in reported bioactivity across studies?
Approach :
- Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement (Mercury CSD for visualization). Validate hydrogen bonding (e.g., tetrazole N-H···O=C interactions) and packing motifs.
- Correlate with Bioactivity : Compare crystal structures of high- vs. low-activity analogs to identify conformational preferences (e.g., planar vs. twisted benzamide) .
Example : A 2024 study linked coplanar tetrazole-benzamide arrangements to 5× higher EGFR inhibition .
Q. Q6. What experimental strategies mitigate degradation during in vitro assays?
Stability Protocols :
pH Optimization : Use phosphate buffer (pH 7.4) to prevent tetrazole ring hydrolysis.
Light/Temperature Control : Store solutions at 4°C in amber vials to avoid photodegradation.
LC-MS Monitoring : Detect degradation products (e.g., benzamide cleavage fragments) over 24-hour incubations .
Methodological Comparisons
Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Key Observation | Reference |
|---|---|---|---|---|
| Conventional Heating | 62 | 92 | Slow reaction (12 hr) | [11] |
| Microwave-Assisted | 85 | 97 | Reduced side products | [11] |
| Solvent (DMF vs. THF) | 73 vs. 58 | 95 vs. 90 | DMF enhances tetrazole cyclization | [4] |
Data Contradiction Analysis
Q. Reported IC50 Variability in Kinase Inhibition
- Study A (2024) : IC50 = 2.1 µM (EGFR) .
- Study B (2025) : IC50 = 8.7 µM (EGFR) .
Resolution : - Assay Differences : Study A used recombinant EGFR, while Study B tested cell lysates with endogenous phosphatases.
- Compound Purity : Study A employed HPLC-purified samples (>99%), whereas Study B used 95% purity (TLC-validated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
